4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid

Übersicht

Beschreibung

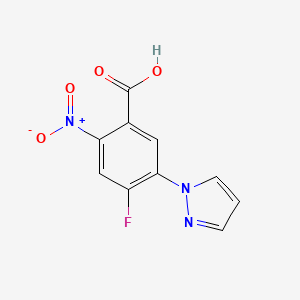

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid is a chemical compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a fluorine atom at the 4th position, a pyrazolyl group at the 5th position, and a nitro group at the 2nd position on the benzoic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Fluoro-5-(1-pyrazolyl)-2-aminobenzoic Acid, while substitution reactions can produce various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid has been explored for its potential as an anticancer agent. Research indicates that compounds containing pyrazole structures exhibit inhibitory effects on various cancer cell lines, including breast and liver cancer cells. For instance, studies have shown that derivatives of the pyrazole scaffold can inhibit the growth of lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 15.8 | |

| Compound B | HepG2 (Liver) | 18.8 | |

| Compound C | A549 (Lung) | 23.7 |

Enzyme Inhibition Studies

The compound is also utilized in enzyme inhibition studies due to its ability to interact with various enzymes. It has been shown to inhibit certain esterases and hydrolases, which are crucial in metabolic pathways. The presence of the nitro group enhances its reactivity, making it a valuable substrate for biochemical assays.

Fluorescent Probes

This compound serves as a precursor for the synthesis of fluorescent probes used in biological imaging and sensing applications. Pyrazolo[1,5-a]pyrimidine derivatives have been developed from this compound and exhibit high quantum yields and excellent photostability in various solvents. These properties make them suitable for monitoring cellular processes and drug delivery systems .

Table 2: Properties of Fluorescent Probes Derived from Pyrazolo Compounds

| Probe | Quantum Yield | Stability (pH Range) | Application |

|---|---|---|---|

| Probe X | 0.85 | pH 2 - pH 12 | Bioimaging |

| Probe Y | 0.53 | pH 2 - pH 12 | Sensing |

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of a series of pyrazole derivatives derived from this compound on MDA-MB-231 breast cancer cells. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity compared to standard treatments like Taxol .

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction between the compound and specific hydrolases involved in lipid metabolism. The study demonstrated that the compound could effectively inhibit these enzymes, suggesting potential applications in metabolic disorder treatments.

Wirkmechanismus

The mechanism of action of 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-2-nitrobenzoic Acid: Lacks the pyrazolyl group, which may affect its reactivity and applications.

5-(1-Pyrazolyl)-2-nitrobenzoic Acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

4-Fluoro-5-(1-pyrazolyl)benzoic Acid:

Uniqueness

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid is unique due to the combination of the fluorine atom, pyrazolyl group, and nitro group on the benzoic acid ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Biologische Aktivität

4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes information from diverse sources to present a comprehensive overview of its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrobenzoic acid backbone substituted with a fluoro group and a pyrazole moiety. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole structure can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against these cancer types, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess activity against various bacterial strains. In specific assays, this compound showed moderate to high efficacy against Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in breast cancer models revealed that it significantly reduced cell viability in MDA-MB-231 cells. The mechanism was linked to apoptosis induction, evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Antimicrobial Testing

In an antimicrobial assay, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-5-(1-pyrazolyl)-2-nitrobenzoic Acid?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) , where the fluorine atom in a nitro-substituted fluoroaromatic precursor (e.g., 2-fluoro-5-nitrobenzoic acid) is displaced by a pyrazole group. Reactions are often conducted under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO to stabilize intermediates . Characterization involves NMR to confirm substitution patterns and HPLC to assess purity.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify the presence of the pyrazole ring and nitro/fluoro substituents.

- HPLC-MS : For purity analysis and molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable): To resolve ambiguities in substitution patterns, as demonstrated in structurally related benzofurazan derivatives .

Q. What are the solubility and storage recommendations for this compound?

Solubility is highest in polar solvents like ethanol, DMF, or chloroform. Storage requires a tightly sealed container in a cool, dry environment (-20°C or lower) to prevent hydrolysis of the nitro or carboxylic acid groups. Avoid exposure to strong oxidizers .

Advanced Research Questions

Q. How can solvent choice and reaction kinetics optimize SNAr efficiency in synthesizing this compound?

Solvent polarity critically influences SNAr reactivity. DMSO enhances transition-state stabilization, accelerating displacement, while THF may slow the reaction. Kinetic studies using variable-temperature NMR or in-situ IR can identify optimal conditions. For example, elevated temperatures (80–100°C) in DMF improve yields for analogous fluoro-nitrobenzoic acid derivatives .

Q. What strategies address low yields in pyrazole coupling reactions?

Low yields often stem from steric hindrance or electron-withdrawing effects of the nitro group. Strategies include:

- Pre-activation : Using Boc-protected pyrazole to reduce steric bulk.

- Microwave-assisted synthesis : To enhance reaction rates and selectivity .

- Catalytic systems : Pd-mediated coupling for challenging substitutions (e.g., with electron-deficient pyrazoles) .

Q. How can computational modeling predict pharmacological activity of derivatives?

Density Functional Theory (DFT) calculations assess electronic effects (e.g., nitro group electron-withdrawal) on reactivity. Molecular docking studies with target enzymes (e.g., cyclooxygenase) can guide structural modifications to enhance binding affinity. Such approaches are validated in related fluorobenzamide derivatives with anti-inflammatory activity .

Q. What methodologies resolve contradictions in solubility or stability data?

Conflicting data may arise from polymorphic forms or impurities. Techniques include:

- Dynamic vapor sorption (DVS) : To study hygroscopicity.

- Accelerated stability testing : Expose the compound to heat/humidity and monitor degradation via LC-MS.

- Powder X-ray diffraction (PXRD) : To identify crystalline vs. amorphous forms affecting solubility .

Q. How does the nitro group influence the compound’s reactivity in downstream applications?

The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for further substitutions (e.g., reduction to amine for drug intermediates). However, it may also hinder nucleophilic attacks; computational studies (e.g., Hammett constants) quantify its electronic effects .

Q. Methodological Considerations

- Experimental Design : Always include control reactions (e.g., omitting the pyrazole nucleophile) to confirm SNAr specificity.

- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives) .

- Safety Protocols : Nitro compounds are potential explosives; small-scale reactions and proper venting are mandatory.

Eigenschaften

IUPAC Name |

4-fluoro-2-nitro-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O4/c11-7-5-8(14(17)18)6(10(15)16)4-9(7)13-3-1-2-12-13/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFAPGQLTCVZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.